molecular formula C11H15NO2 B1598586 2-(4-Methoxyphenyl)morpholine CAS No. 83555-74-2

2-(4-Methoxyphenyl)morpholine

Cat. No. B1598586
CAS RN: 83555-74-2
M. Wt: 193.24 g/mol
InChI Key: PLULTGXHWIAVIR-UHFFFAOYSA-N
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Description



  • 2-(4-Methoxyphenyl)morpholine is a heterocyclic compound with the chemical formula C₁₁H₁₅NO₂ .

  • It features a six-membered ring containing both oxygen and nitrogen atoms.

  • The compound is a liquid with no color, and it has a fish-like or ammonia odor.

  • It is commonly used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator, and boiler water additive.





  • Synthesis Analysis



    • The synthesis of 2-(4-Methoxyphenyl)morpholine can involve ring construction from different cyclic or acyclic precursors.

    • Alternatively, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) can be employed.





  • Molecular Structure Analysis



    • The compound’s IUPAC name is 2-(4-methoxyphenyl)morpholine .

    • Its molecular weight is approximately 193.25 g/mol .

    • The structure consists of a morpholine ring with a 4-methoxyphenyl substituent.





  • Chemical Reactions Analysis



    • 2-(4-Methoxyphenyl)morpholine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations.





  • Physical And Chemical Properties Analysis



    • Purity : Typically 95% pure.

    • Physical Form : Solid.

    • Storage : Keep in a dark place, sealed, and stored between 2-8°C.




  • Scientific Research Applications

    “2-(4-Methoxyphenyl)morpholine” is a chemical compound with the molecular formula C11H15NO2 . It’s a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

    Morpholines, which include “2-(4-Methoxyphenyl)morpholine”, are frequently found in biologically active molecules and pharmaceuticals . They have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds .

    The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has seen recent advances . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

    Morpholines, including “2-(4-Methoxyphenyl)morpholine”, are found in a variety of applications due to their presence in biologically active molecules and pharmaceuticals . Here are some general applications of morpholines:

    • Industrial Applications

      • Morpholines are used in a variety of industrial applications. They are often used as corrosion inhibitors in steam boiler systems .
    • Organic Synthesis

      • Morpholines serve as useful building blocks in organic synthesis. They can act as bases, nucleophiles, or ligands in various chemical reactions .
    • Agriculture

      • In agriculture, morpholines are used as a component in fungicides . They are effective in controlling a variety of plant pathogens.
    • Fruit Coating

      • Morpholines can be used as a fruit coating. This coating can help to control the ripening process and extend the shelf life of the fruit .
    • Pharmaceuticals

      • Morpholines are found in a variety of pharmaceuticals. They can contribute to the therapeutic effect of the drug .
    • Research

      • Morpholines are used in research settings, often as intermediates in the synthesis of more complex compounds .

    Morpholines, including “2-(4-Methoxyphenyl)morpholine”, are found in a variety of applications due to their presence in biologically active molecules and pharmaceuticals . Here are some general applications of morpholines:

    • Industrial Applications

      • Morpholines are used in a variety of industrial applications. They are often used as corrosion inhibitors in steam boiler systems .
    • Organic Synthesis

      • Morpholines serve as useful building blocks in organic synthesis. They can act as bases, nucleophiles, or ligands in various chemical reactions .
    • Agriculture

      • In agriculture, morpholines are used as a component in fungicides . They are effective in controlling a variety of plant pathogens.
    • Fruit Coating

      • Morpholines can be used as a fruit coating. This coating can help to control the ripening process and extend the shelf life of the fruit .
    • Pharmaceuticals

      • Morpholines are found in a variety of pharmaceuticals. They can contribute to the therapeutic effect of the drug .
    • Research

      • Morpholines are used in research settings, often as intermediates in the synthesis of more complex compounds .

    Safety And Hazards



    • Flammable (Category 3).

    • Harmful if swallowed , toxic in contact with skin or if inhaled.

    • Causes severe skin burns and eye damage .

    • Suspected of damaging fertility or the unborn child .

    • Follow safety precautions and handle with care.




  • Future Directions



    • Research on the pharmacological potential of this compound should continue.

    • Investigate its applications in drug development and therapeutic agents.




    Remember that this analysis is based on available information, and further studies may reveal additional insights. If you need more specific details, consult relevant scientific literature1. 🌟


    properties

    IUPAC Name

    2-(4-methoxyphenyl)morpholine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PLULTGXHWIAVIR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2CNCCO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H15NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60396032
    Record name 2-(4-methoxyphenyl)morpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60396032
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    193.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Methoxyphenyl)morpholine

    CAS RN

    83555-74-2
    Record name 2-(4-methoxyphenyl)morpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60396032
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(4-methoxyphenyl)morpholine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    M Nurnabi, M Ismail - Bangladesh Journal of Scientific …, 2007 - pdfs.semanticscholar.org
    1b, 1c and 2a, 2b gave chiral morpholines (2R, 5S)-3a, 3b, 3c and (2S, 5R)-4a, 4b respectively. Quenching of the reaction with Na2CO3 after 5 min afforded 60% conversion with 100% …
    Number of citations: 2 pdfs.semanticscholar.org
    ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
    We identified a di-substituted triazolopyrimidine with anti-tubercular activity against Mycobacterium tuberculosis. Three segments of the scaffold were examined rationally to establish a …
    Number of citations: 49 www.sciencedirect.com

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